6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is involved in the synthesis of various derivatives with potential biological activities. For example, Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which showed broad-spectrum antimicrobial activities against various bacteria and fungi, as well as potent anticonvulsant properties (Rajasekaran et al., 2013).
Synthesis Techniques
Advanced synthesis techniques have been employed to create derivatives of this compound. Saitoh, Ichikawa, Horiguchi, Toda, and Sano (2001) described a synthesis method involving the Pummerer reaction, which is a key step in producing certain cyclized products (Saitoh et al., 2001). Wang, Zhao, and Xi (2011) discussed a copper-catalyzed tandem reaction for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, offering a practical and efficient route (Wang et al., 2011).
Green Chemistry Approaches
There is also a focus on eco-friendly synthesis methods. Molnar, Klenkar, and Tarnai (2017) achieved the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using a choline chloride/urea deep eutectic solvent, demonstrating an environmentally friendly approach (Molnar et al., 2017).
Properties
IUPAC Name |
6,7-dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-8-11-12(9-14(13)21-2)17-16(22)18(15(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEYZNUDLQFDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352546 | |
Record name | 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31485-66-2 | |
Record name | 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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